molecular formula C9H5NO4S B1316772 7-Nitrobenzo[b]thiophene-2-carboxylic acid CAS No. 90407-22-0

7-Nitrobenzo[b]thiophene-2-carboxylic acid

Cat. No. B1316772
CAS RN: 90407-22-0
M. Wt: 223.21 g/mol
InChI Key: DFUCCKMJARLWKG-UHFFFAOYSA-N
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Description

7-Nitrobenzo[b]thiophene-2-carboxylic acid is a derivative of benzo[b]thiophene . Benzo[b]thiophene is a heterocyclic compound . It’s important to note that the specific compound you’re asking about, 7-Nitrobenzo[b]thiophene-2-carboxylic acid, is not widely documented in the available literature.


Synthesis Analysis

The synthesis of 7-Nitrobenzo[b]thiophene has been reported to be achieved by treating 2-bromo-3-nitrobenzaldehyde with mercaptoacetic acid under alkaline conditions, followed by decarboxylation of the resulting 2-carboxylic acid .

Scientific Research Applications

Chemical Synthesis and Characterization

  • The nitration of benzo[b]thiophen-2-carboxylic acid results in a mixture of substitution products, including 7-nitrobenzo[b]thiophen-2-carboxylic acid. This process highlights the compound's reactivity and potential for creating various derivatives, valuable in chemical synthesis (Cooper & Scrowston, 1971).

Luminescence Sensitization

  • 7-Nitrobenzo[b]thiophene-2-carboxylic acid derivatives have been explored as potential sensitizers for Eu(III) and Tb(III) luminescence. This application is significant in materials science, particularly for developing luminescent materials (Viswanathan & Bettencourt-Dias, 2006).

Analytical Chemistry Applications

  • The compound has been used in various substitution reactions to create new benzo[b]thiophen derivatives. These reactions are fundamental in analytical chemistry for synthesizing and studying new chemical entities (Cooper & Scrowston, 1972).

Medicinal Chemistry and Drug Design

  • Although the focus is not on drug use and dosage, it's important to note that derivatives of 7-nitrobenzo[b]thiophene-2-carboxylic acid have been investigated for their potential medicinal properties, like anti-inflammatory effects. This indicates the compound's relevance in medicinal chemistry and drug design (Radwan et al., 2009).

Material Science

  • The compound is used in the synthesis of various benzo[b]thiophene-based materials, contributing to the advancement of material science (Chapman et al., 1972).

properties

IUPAC Name

7-nitro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4S/c11-9(12)7-4-5-2-1-3-6(10(13)14)8(5)15-7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUCCKMJARLWKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80523686
Record name 7-Nitro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80523686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Nitrobenzo[b]thiophene-2-carboxylic acid

CAS RN

90407-22-0
Record name 7-Nitro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80523686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 7-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester (1.0 g) in THF/MeOH (40 mL/40 mL) was added 8.4 mL (2.0 eq) of 1N NaOH. The reaction was stirred at room temperature for 2 h. The solvent was removed in vacuo. The residue was diluted with H2O/EtOAc, acidified with 3N HCl and extracted with EtOAc. The organics were dried over MgSO4, filtered and concentrated to give 7-nitro-benzo[b]thiophene-2-carboxylic acid as a light yellow solid (928 mg, 98% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
8.4 mL
Type
reactant
Reaction Step Two

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